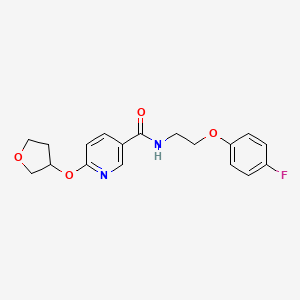

![molecular formula C20H21BrN2O4S B2398107 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865162-64-7](/img/structure/B2398107.png)

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2 (3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines .

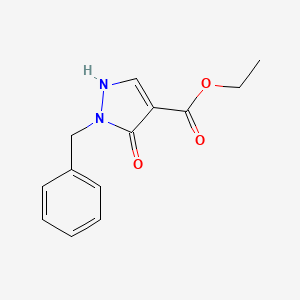

Synthesis Analysis

A series of new 6-bromobenzo [d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo [d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The synthesized compounds were characterized by 1 H NMR, 13 C NMR, HPLC and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo [d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Physical And Chemical Properties Analysis

One of the synthesized compounds was described as a white solid with a melting point of 145-147 oC .Scientific Research Applications

Cytotoxic Activity

This compound has been synthesized and evaluated for its in vitro cytotoxic activity against human cancer cell lines such as MCF-7 (breast) and HeLa (cervical). The results showed that these compounds exhibited good cytotoxicity against the tested cell lines, comparable to the standard drug Cisplatin .

Antibacterial Activity

The compound has also been studied for its antibacterial activity . The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with the positive control drug Streptomycin .

Pesticidal Properties

A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated for their pesticidal properties . Some of these compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Acaricidal Properties

Some compounds also displayed lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1, indicating their potential as acaricidal agents .

Calcium Ion Activation in Insect Neurons

The calcium imaging experiments revealed that some compounds could activate the release of calcium ions in insect (M. separata) central neurons at a higher concentration (50mg L 1) .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines such as mcf-7 and hela . Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the cytotoxic activity of similar compounds, it can be inferred that this compound may interact with cellular targets in cancer cells, leading to cell death .

Biochemical Pathways

Given the cytotoxic activity of similar compounds, it’s possible that this compound may interfere with pathways essential for cell survival, leading to cell death .

Result of Action

The result of the compound’s action is likely to be cell death, given the cytotoxic activity of similar compounds against cancer cell lines . .

properties

IUPAC Name |

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O4S/c1-4-27-10-9-23-16-8-5-13(21)11-18(16)28-20(23)22-19(24)15-7-6-14(25-2)12-17(15)26-3/h5-8,11-12H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPXVJKEUKSZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)

![3-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one](/img/structure/B2398044.png)

![3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2398047.png)